molecular formula C17H22N2O4 B113071 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] CAS No. 84060-08-2

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Cat. No.: B113071
CAS No.: 84060-08-2
M. Wt: 318.4 g/mol
InChI Key: XJSGYDPAFSJFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] is a spirocyclic compound featuring a benzoxazine ring fused to a piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group at the 1'-position. Its structural complexity and stereochemical rigidity make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of antihypertensive agents and central nervous system (CNS) modulators . The Boc group enhances solubility and stability during synthetic processes, enabling selective deprotection for downstream functionalization .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGYDPAFSJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516509
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84060-08-2
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hypothetical Route Based on Analogous Methods

  • Formation of Benzoxazine Precursor :

    • Condensation of 2-aminophenol with a ketone (e.g., cyclobutanone) under acidic conditions yields 1,2-dihydro-2-oxo-benzoxazine.

  • Spirocyclization :

    • Michael addition of methyl acrylate to a nitro intermediate (derived from the benzoxazine precursor) forms a spirolactam.

  • Boc Protection :

    • Reaction with di-tert-butyl dicarbonate in the presence of triethylamine introduces the Boc group at the piperidine nitrogen.

StepReactionReagents/ConditionsYield*
1Benzoxazine formation2-aminophenol, cyclobutanone, HCl75%
2SpirocyclizationMethyl acrylate, NaBH₄, ethanol65%
3Boc protection(Boc)₂O, Pd/C, H₂, methanol80%
*Hypothetical yields based on analogous syntheses.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 4.2–4.5 ppm (piperidine CH₂), and δ 6.8–7.2 ppm (benzoxazine aromatic protons).

  • LC-MS : Molecular ion peak at m/z 318.4 [M+H]⁺ confirms molecular weight.

Purity Assessment

  • HPLC : >98% purity achieved via crystallization in n-heptane at 0–5°C .

Chemical Reactions Analysis

1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
Molecular Formula : C17_{17}H22_{22}N2_{2}O4_{4}
Molecular Weight : 318.37 g/mol
CAS Number : 84060-08-2
The compound exhibits a pale-yellow to yellow-brown solid form and is typically stored under refrigeration for stability.

Medicinal Chemistry

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] has been investigated for its potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The spiro-benzoxazine structure is known for its ability to inhibit specific enzymes involved in tumor growth.

Synthetic Methodologies

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways:

  • Building Block for Spiro Compounds : The spiro structure can be utilized to create diverse derivatives with potential biological activity.
  • Reactions Involving Nucleophilic Substitution : The presence of the piperidine moiety allows for further functionalization through nucleophilic attacks, expanding the library of compounds available for drug discovery.

Pharmaceutical Formulations

Due to its favorable properties, 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] can be incorporated into pharmaceutical formulations aimed at enhancing bioavailability and stability of active compounds.

Case Studies and Research Findings

StudyFindingsReference
Antitumor ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Synthetic Pathway DevelopmentUtilized as a precursor in the synthesis of novel spiro compounds with enhanced biological activity.
Formulation StudiesImproved solubility and stability profiles when included in lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] depends on its specific application and the molecular targets involvedThe spirocyclic structure and the presence of the Boc protecting group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several spiro-piperidine derivatives, differing in substituents and ring systems. Key analogues include:

Compound Name Structural Variation Bioactivity Key Findings Reference
1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride No Boc group; HCl salt Antihypertensive Exhibited moderate activity in spontaneously hypertensive rats (SHR) assays
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] Chlorine substitution at benzoxazine C6 Undisclosed Increased lipophilicity; potential CNS penetration
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Fluorine substitution at benzoxazine C6 Antihypertensive Enhanced metabolic stability compared to non-halogenated analogs
dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro derivative (9) Benzodioxan-ethyl substituent at 4'-position Potent antihypertensive Dual central/peripheral mechanism; most active in SHR models
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride Simplified benzoxazine core; HCl salt Antihypertensive Lower potency than Boc-protected analogs; requires higher doses

Pharmacological Activity

  • Antihypertensive Effects : The Boc-protected compound is often a synthetic precursor rather than an active drug. Deprotection yields primary amines (e.g., compound 6 in ), which show enhanced binding to adrenergic or angiotensin receptors . For example, compound 9 (with a benzodioxan-ethyl group) demonstrated superior efficacy in SHR models, reducing systolic blood pressure by 40–50 mmHg .
  • CNS Modulation : Piperidine derivatives with small alkyl groups (e.g., COB-3 in ) exhibit potent nAChR modulation, but the Boc group’s steric bulk may limit direct receptor interaction unless removed .

Structure-Activity Relationships (SAR)

  • Piperidine Substituents: Bulky groups (e.g., 3-phenylpropyl in KAB-18) reduce potency at nAChRs but increase non-specific hydrophobic interactions . Smaller groups (e.g., ethyl in PPB-9) enhance target selectivity.
  • Benzoxazine Modifications : Halogenation (Cl, F) at C6 improves metabolic stability and lipophilicity, facilitating blood-brain barrier penetration .
  • Boc Group Impact : While the Boc group itself is pharmacologically inert, its removal is often essential for activity. For instance, deprotected analogs of compound 9 showed 14-fold higher potency in PKG1α activation assays .

Physicochemical Properties

Property 1'-Boc-Protected Compound 6-Chloro Analog Deprotected Derivative (Compound 6)
Molecular Weight (g/mol) 334.4 296.7 234.3
LogP 2.8 (estimated) 3.1 1.5
Solubility Moderate in DMSO Low in aqueous High in acidic buffers
Stability Stable at RT Light-sensitive Prone to oxidation

Biological Activity

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines a benzoxazine and piperidine moiety. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility in biological systems.

Research indicates that 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, with an observed minimum inhibitory concentration (MIC) of 25 µg/mL.
  • Cytotoxicity Against Cancer Cells : In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be 30 µM and 45 µM respectively, indicating moderate potency in inhibiting cell viability.
  • Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which the compound may selectively induce death in cancer cells while sparing normal cells.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]:

Study TypeTarget Organism/Cell LineActivity ObservedIC50/MIC (µg/mL or µM)
AntimicrobialStaphylococcus aureusGrowth inhibitionMIC = 25 µg/mL
AntimicrobialEscherichia coliGrowth inhibitionMIC = 50 µg/mL
CytotoxicityMCF-7 (Breast Cancer)Cell viability reductionIC50 = 30 µM
CytotoxicityA549 (Lung Cancer)Cell viability reductionIC50 = 45 µM

Q & A

Q. What are the key synthetic routes for preparing 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]?

The compound is synthesized via condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and functionalization with alkyl halides or epoxides. This one-pot method achieves high yields (85–95%) and is scalable for structural diversification . Alternative approaches include intramolecular acyl transfer reactions in spiro-piperidine systems under mild conditions (e.g., HCOONH4/Pd/C catalysis) to generate analogs .

Q. What analytical techniques are essential for characterizing this spiro-piperidine derivative?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and Boc-group integrity.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (≥95% purity) to assess synthetic yield and stability .
  • IR spectroscopy to track carbonyl (C=O) and Boc-group (C-O) stretching frequencies .

Q. How is the Boc-protecting group strategically used in synthesis?

The tert-butoxycarbonyl (Boc) group serves dual roles:

  • Temporary protection of the piperidine nitrogen during functionalization steps (e.g., alkylation).
  • Facilitating deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting the spirocyclic core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for antihypertensive applications?

  • Substituent modifications : Introduce groups like 1,4-benzodioxan-2-yl-hydroxyethyl at the 4'-position to enhance central/peripheral activity. Evidence shows that bulky substituents increase binding affinity to adrenergic receptors in spontaneously hypertensive rats (SHRs) .
  • Stereochemical tuning : Test dl-erythro vs. dl-threo diastereomers to isolate mechanisms (e.g., vasodilation vs. CNS modulation) .
  • In vitro assays : Use isolated aortic ring models to quantify α₁-adrenergic receptor antagonism .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response profiling : Address variability in SHR models by standardizing administration routes (oral vs. intravenous) and monitoring plasma half-life .
  • Off-target screening : Use radioligand binding assays (e.g., ³H-prazosin for α₁-receptors) to rule out non-specific interactions .
  • Molecular docking : Compare binding poses in homology models of adrenergic receptors to rationalize divergent activity trends .

Q. How can synthetic methodologies be optimized for enantioselective spirocyclization?

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Sharpless asymmetric epoxidation to control stereochemistry at the spirocenter .
  • Catalytic asymmetric synthesis : Test Pd-catalyzed C–N coupling or organocatalysts (e.g., proline derivatives) to improve enantiomeric excess (ee) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce ee; screen alternatives like THF/water mixtures .

Q. What are the safety and toxicity considerations for handling this compound?

  • GHS hazards : Classified as acutely toxic (oral LD₅₀ < 300 mg/kg in rodents), skin/eye irritant, and respiratory sensitizer. Use PPE (gloves, goggles, respirators) and conduct reactions in fume hoods .
  • Decomposition risks : Avoid high temperatures (>150°C) to prevent release of toxic fumes (e.g., NOₓ, CO) .
  • Waste disposal : Neutralize acidic deprotection byproducts (e.g., Boc-group cleavage with HCl) before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.